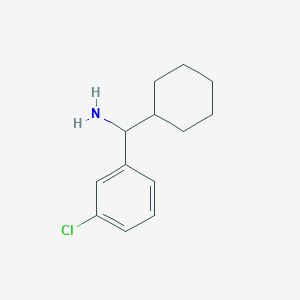
(3-Chlorophenyl)(cyclohexyl)methanamine
説明
(3-Chlorophenyl)(cyclohexyl)methanamine is a useful research compound. Its molecular formula is C13H18ClN and its molecular weight is 223.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(3-Chlorophenyl)(cyclohexyl)methanamine, also known as [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride, is a chemical compound with significant biological activity, particularly in pharmacological research. Its unique structure allows it to interact with various receptors in biological systems, influencing neurotransmitter activity and potentially offering therapeutic applications.
- Molecular Formula : C13H19ClN
- Molecular Weight : 225.75 g/mol
- CAS Number : 944348-07-6
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors in the brain. This interaction modulates neurotransmitter signaling pathways, which can affect various physiological processes. The compound has been noted for its influence on dopamine and serotonin receptors, suggesting potential applications in treating mood disorders and other neurological conditions.
Biological Activity Overview
The compound has been studied for its effects on several biological systems, including:
- Neurotransmitter Modulation : It has shown the capacity to influence neurotransmitter release and receptor activation, which is crucial for developing treatments for psychiatric disorders.
- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity, particularly against strains of Mycobacterium tuberculosis, making it a candidate for further exploration in anti-tubercular drug development .
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, revealing promising results that warrant further investigation into its potential as an anticancer agent .
Study 1: Neurotransmitter Interaction
A study focused on the binding affinity of this compound to serotonin receptors demonstrated a significant interaction, suggesting its potential use in treating anxiety and depression. The results indicated that alterations in the compound's structure could enhance its binding affinity and selectivity towards specific receptor subtypes.
Study 2: Antimycobacterial Activity
In a high-throughput screening of chemical libraries against Mycobacterium tuberculosis, this compound was identified as a lead compound due to its notable activity against resistant strains. Structure-activity relationship (SAR) studies revealed that modifications at the cyclohexyl moiety could improve efficacy while reducing toxicity .
Study 3: Cytotoxicity Assessment
Research assessing the cytotoxic effects of this compound on different cancer cell lines showed variable results. The compound exhibited strong cytotoxicity against certain lines while being less effective on others. This variability highlights the need for further SAR studies to optimize its anticancer properties .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Activity Type | Binding Affinity | Cytotoxicity |
|---|---|---|---|
| This compound | Neurotransmitter Modulation | High | Moderate |
| (4-Chlorophenyl)(cyclohexyl)methanamine | Neurotransmitter Modulation | Moderate | High |
| (2-Chlorophenyl)(cyclohexyl)methanamine | Antimicrobial | Low | Low |
特性
IUPAC Name |
(3-chlorophenyl)-cyclohexylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10,13H,1-3,5-6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGRGHQMTLXINJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC(=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















